molecular formula C9H6ClF3O3 B11959731 Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- CAS No. 395-85-7

Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)-

Katalognummer: B11959731
CAS-Nummer: 395-85-7
Molekulargewicht: 254.59 g/mol
InChI-Schlüssel: OLWDZRPAHRSXRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- is a chemical compound with the molecular formula C9H6ClF3O3 and a molecular weight of 254.59 g/mol . This compound is known for its unique structure, which includes a benzoic acid core substituted with a 2-(2-chloro-1,1,2-trifluoroethoxy) group. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether. This intermediate is then reacted with methanesulfonyl chloride to produce the final product . Industrial production methods may vary, but they typically involve similar reaction steps with optimized conditions for large-scale synthesis.

Analyse Chemischer Reaktionen

Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.

Eigenschaften

CAS-Nummer

395-85-7

Molekularformel

C9H6ClF3O3

Molekulargewicht

254.59 g/mol

IUPAC-Name

2-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid

InChI

InChI=1S/C9H6ClF3O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15)

InChI-Schlüssel

OLWDZRPAHRSXRY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)OC(C(F)Cl)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.